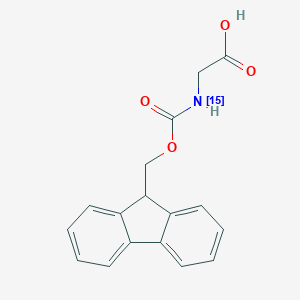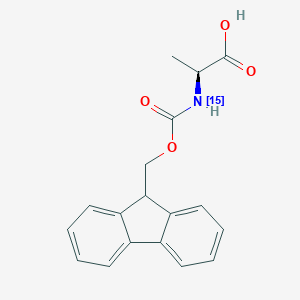![molecular formula C11H21NO4 B558030 Acide 6-[(tert-butoxycarbonyl)amino]hexanoïque CAS No. 6404-29-1](/img/structure/B558030.png)
Acide 6-[(tert-butoxycarbonyl)amino]hexanoïque
Vue d'ensemble
Description
Boc-6-aminohexanoic acid is an organic compound commonly used in chemical synthesis. It is known for its role as a protecting group for amines, which helps prevent unwanted reactions during chemical processes. The compound is characterized by its white to light yellow powder or crystalline appearance and has a molecular formula of C11H21NO4 .
Applications De Recherche Scientifique
Boc-6-aminohexanoic acid has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
The biochemical properties of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid are largely defined by its tert-butoxycarbonyl (Boc) group. The Boc group is a widely used amine protecting group . It is known to interact with various enzymes and proteins during the process of peptide synthesis
Cellular Effects
It is known that the compound can be used to introduce the ε-aminocaproyl moiety in various compounds This moiety can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid involves the removal of the Boc group. The removal of the Boc group allows the amino acid to participate in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid can change over time. For example, the compound can undergo deprotection under certain conditions . This process can be influenced by factors such as temperature and the presence of certain chemicals .
Dosage Effects in Animal Models
It is known that the compound is used in the synthesis of peptides , which can have various effects depending on their structure and the specific animal model used.
Metabolic Pathways
It is known that the compound can participate in peptide synthesis , which involves various enzymes and cofactors.
Transport and Distribution
It is known that the compound is a solid at room temperature and is typically stored under inert gas .
Subcellular Localization
It is known that the compound can participate in peptide synthesis , which can occur in various compartments within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-6-aminohexanoic acid typically involves the reaction of 6-aminohexanoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of Boc-6-aminohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-6-aminohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.
Deprotection Reactions: Conditions typically involve the use of strong acids like TFA in dichloromethane at room temperature.
Major Products Formed
Substitution Reactions: Products include various Boc-protected derivatives.
Deprotection Reactions: The major product is the free amine, 6-aminohexanoic acid.
Mécanisme D'action
The primary mechanism of action of Boc-6-aminohexanoic acid involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactions are required .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: The unprotected form of the compound.
N-Boc-6-aminohexanoic acid: Another Boc-protected derivative with similar properties[][6].
Uniqueness
Boc-6-aminohexanoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it highly valuable in synthetic chemistry for protecting amine groups without affecting other functional groups[6][6].
Propriétés
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDYIJGNPVTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348464 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-29-1 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







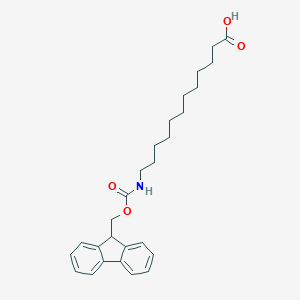
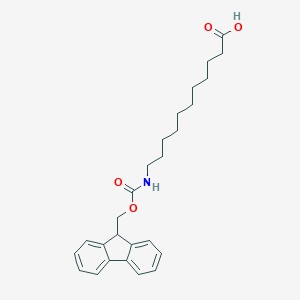
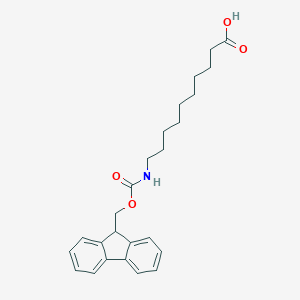

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)


